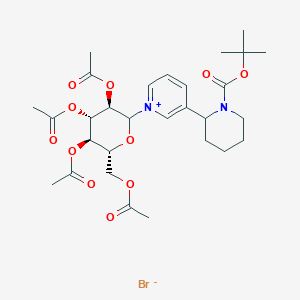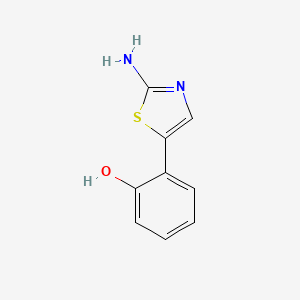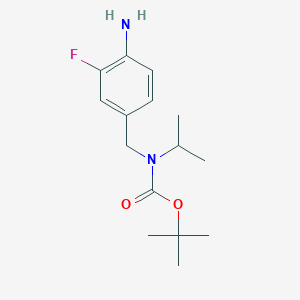
tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C15H19NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a formylphenoxy substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with formylphenoxy compounds under specific conditions. One common method includes the use of tert-butyl 3-azetidinecarboxylate as a starting material, which is then reacted with 3-formylphenol in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions: tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of tert-butyl 3-(3-carboxyphenoxy)azetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-(3-hydroxyphenoxy)azetidine-1-carboxylate.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its ability to undergo various chemical modifications makes it a useful tool for probing biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate is largely dependent on its chemical structure and the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The formyl group can act as a reactive site for covalent bonding with biological molecules, while the azetidine ring may influence the compound’s overall conformation and binding properties.
類似化合物との比較
- tert-Butyl 3-(4-formylphenoxy)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison: tert-Butyl 3-(3-formylphenoxy)azetidine-1-carboxylate is unique due to the position of the formyl group on the phenoxy ring. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. For example, tert-Butyl 3-(4-formylphenoxy)azetidine-1-carboxylate has the formyl group in the para position, which may lead to different steric and electronic effects compared to the meta position in this compound.
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
tert-butyl 3-(3-formylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-13(9-16)19-12-6-4-5-11(7-12)10-17/h4-7,10,13H,8-9H2,1-3H3 |
InChIキー |
YERNYLNICRPMLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)

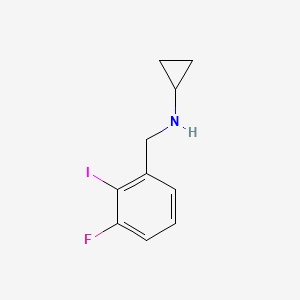
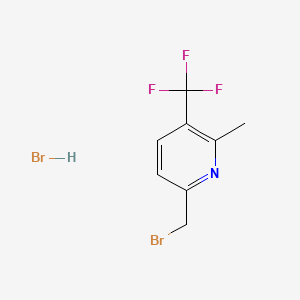
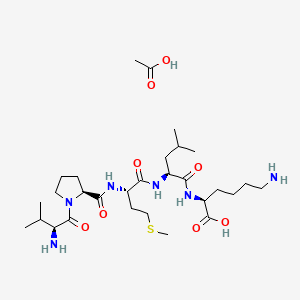
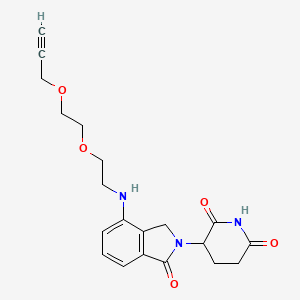
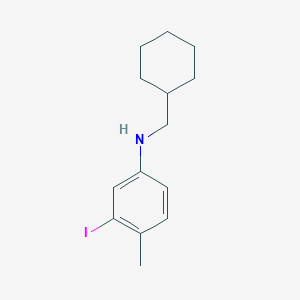
![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)


![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
